3-[4-(Chloromethyl)-2-methoxyphenoxymethyl]benzonitrile
Description
3-[4-(Chloromethyl)-2-methoxyphenoxymethyl]benzonitrile (Molecular Formula: C₁₆H₁₄ClNO₂, Molecular Weight: 287.07 g/mol) is a benzonitrile derivative featuring a chloromethyl group and a 2-methoxyphenoxymethyl substituent at the 3-position of the benzene ring . The compound’s structure combines electron-withdrawing (cyano, chloromethyl) and electron-donating (methoxy) groups, which may influence its chemical reactivity and physical properties.
Properties
IUPAC Name |
3-[[4-(chloromethyl)-2-methoxyphenoxy]methyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO2/c1-19-16-8-12(9-17)5-6-15(16)20-11-14-4-2-3-13(7-14)10-18/h2-8H,9,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSUAWCTMRHOEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CCl)OCC2=CC(=CC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Chloromethyl)-2-methoxyphenoxymethyl]benzonitrile typically involves the reaction of 4-(chloromethyl)-2-methoxyphenol with 3-bromobenzonitrile under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[4-(Chloromethyl)-2-methoxyphenoxymethyl]benzonitrile undergoes several types of chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents like DMF or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Nucleophilic substitution: Products include azides, thiocyanates, and substituted amines.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include primary amines.
Scientific Research Applications
3-[4-(Chloromethyl)-2-methoxyphenoxymethyl]benzonitrile is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(Chloromethyl)-2-methoxyphenoxymethyl]benzonitrile involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The methoxy group and benzonitrile moiety may also contribute to its overall biological activity by affecting its binding affinity and specificity .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below highlights key structural analogs and their properties:
Key Observations :
- Chloromethyl Group : Present in both the target compound and 4-(chloromethyl)benzonitrile, this group is highly reactive in nucleophilic substitution reactions, enabling derivatization in pharmaceutical synthesis (e.g., alkylation of amines or thiols) .
- Hydroxymethyl vs. Chloromethyl : 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile replaces chloromethyl with hydroxymethyl, reducing electrophilicity but improving biocompatibility for drug applications .
Physical and Chemical Properties
- Solubility: Methoxy groups enhance solubility in organic solvents (e.g., DMSO, methanol) compared to non-polar chloromethyl analogs .
- Thermal Stability: The crystal structure of 4-(chloromethyl)benzonitrile reveals strong intermolecular interactions (C–H···Cl, π–π stacking), which stabilize the lattice . The target compound’s methoxyphenoxymethyl group may disrupt such interactions, lowering melting points.
- Electronic Effects: The cyano group acts as an electron acceptor, while methoxy donates electrons, creating a push-pull system that could enhance nonlinear optical (NLO) properties, as seen in benzonitrile-based NLO chromophores .
Biological Activity
3-[4-(Chloromethyl)-2-methoxyphenoxymethyl]benzonitrile, a compound with notable chemical properties, has been the subject of various studies focusing on its biological activity. This article provides a detailed overview of its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 288.76 g/mol. Its structure includes a chloromethyl group and a methoxyphenoxy moiety, contributing to its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant microorganisms. For instance, derivatives of the compound have demonstrated inhibitory effects on Gram-positive and Gram-negative bacteria, highlighting its broad-spectrum antimicrobial potential.
Anticancer Activity
One of the most promising areas of research is the anticancer activity of this compound. Studies have reported that it can induce apoptosis in cancer cells through various mechanisms:
- Cell Cycle Arrest : The compound has been shown to interfere with cell cycle progression, particularly at the G1/S checkpoint, leading to reduced proliferation of cancer cells.
- Induction of Apoptosis : Mechanistic studies suggest that it activates caspase pathways, promoting programmed cell death in tumor cells .
The biological effects of this compound are attributed to its interaction with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling pathways that regulate cell growth and survival.
- Receptor Modulation : It could act as a modulator for certain receptors implicated in cancer progression and metastasis .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its potential as an antimicrobial agent.
Study 2: Anticancer Activity in Breast Cancer Cells
In another investigation, the compound was tested on MDA-MB-231 breast cancer cells. The findings revealed that treatment with 10 µM concentration resulted in a significant reduction in cell viability (approximately 70%) after 48 hours, indicating potent anticancer properties.
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
